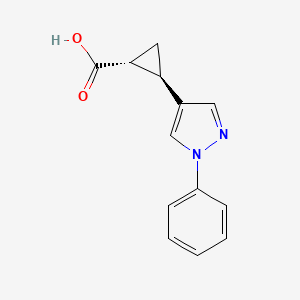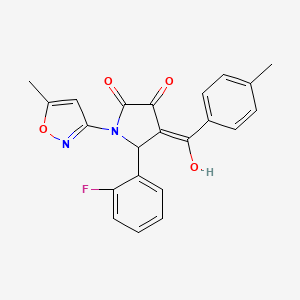
(1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a phenylpyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Phenylpyrazole Moiety: This step involves the coupling of a phenylpyrazole derivative with the cyclopropane ring. This can be done using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation and coupling reactions, optimized for high yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
(1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The phenylpyrazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylpyrazole derivatives.
科学的研究の応用
(1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
作用機序
The mechanism of action of (1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The phenylpyrazole moiety can interact with various molecular targets through hydrogen bonding, π-π interactions, or hydrophobic interactions, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
(1S,2S)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid: The racemic mixture of the compound.
2-(1-Phenylpyrazol-4-yl)cyclopropane-1-methanol: A related compound with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
(1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers or racemic mixtures. The presence of the phenylpyrazole moiety also contributes to its unique chemical and physical properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(1R,2R)-2-(1-phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)12-6-11(12)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6H2,(H,16,17)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUXUHQNXUDJEP-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-(3-ethyl-1,2,4-thiadiazol-5-YL)piperazin-1-YL]acetamide](/img/structure/B2607265.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2607269.png)




![4-methyl-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide](/img/structure/B2607279.png)



![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methylbenzoate](/img/structure/B2607283.png)


